molecular formula C24H24N2O5 B2708564 N-(4-methoxyphenyl)-2-({4-oxo-6-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-4H-pyran-3-yl}oxy)acetamide CAS No. 898456-22-9

N-(4-methoxyphenyl)-2-({4-oxo-6-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-4H-pyran-3-yl}oxy)acetamide

Cat. No.: B2708564
CAS No.: 898456-22-9
M. Wt: 420.465
InChI Key: KSKQDCDXXGDCIT-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-2-({4-oxo-6-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-4H-pyran-3-yl}oxy)acetamide is a complex organic compound that features a unique combination of isoquinoline, pyran, and acetamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-2-({4-oxo-6-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-4H-pyran-3-yl}oxy)acetamide typically involves multiple steps:

    Formation of the Isoquinoline Moiety: The isoquinoline structure can be synthesized through the Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde under acidic conditions.

    Synthesis of the Pyran Ring: The pyran ring can be formed via a cyclization reaction involving a suitable precursor such as a 2-hydroxyacetophenone derivative.

    Coupling of Isoquinoline and Pyran: The isoquinoline and pyran moieties are then coupled through a nucleophilic substitution reaction, often using a base such as sodium hydride in a polar aprotic solvent like dimethylformamide.

    Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage by reacting the intermediate with 4-methoxyaniline and acetic anhydride under mild heating conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the isoquinoline moiety, using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the acetamide linkage, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Oxidized isoquinoline derivatives.

    Reduction: Reduced carbonyl compounds.

    Substitution: Substituted acetamide derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in transition metal catalysis due to its unique structural features.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology

    Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly for enzymes involved in neurotransmitter pathways.

    Receptor Binding: It may act as a ligand for certain receptors in the central nervous system.

Medicine

    Drug Development: The compound is being explored for its potential use in developing new pharmaceuticals, particularly for neurological disorders.

    Therapeutic Agents: It may have applications as a therapeutic agent due to its potential biological activity.

Industry

    Material Science: The compound can be used in the development of new materials with specific electronic properties.

    Chemical Manufacturing: It serves as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-2-({4-oxo-6-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-4H-pyran-3-yl}oxy)acetamide involves its interaction with specific molecular targets such as enzymes and receptors. The isoquinoline moiety may interact with neurotransmitter receptors, while the pyran ring could be involved in binding to enzyme active sites. The acetamide linkage provides stability and enhances the compound’s binding affinity.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dihydro-1H-isoquinoline derivatives: These compounds share the isoquinoline moiety and have similar biological activities.

    Pyran derivatives: Compounds with pyran rings are known for their diverse chemical reactivity and biological properties.

    Acetamide derivatives: These compounds are widely used in medicinal chemistry for their stability and bioactivity.

Uniqueness

N-(4-methoxyphenyl)-2-({4-oxo-6-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-4H-pyran-3-yl}oxy)acetamide is unique due to its combination of isoquinoline, pyran, and acetamide moieties, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable target for research and development.

Properties

IUPAC Name

2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxy-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O5/c1-29-20-8-6-19(7-9-20)25-24(28)16-31-23-15-30-21(12-22(23)27)14-26-11-10-17-4-2-3-5-18(17)13-26/h2-9,12,15H,10-11,13-14,16H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSKQDCDXXGDCIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)COC2=COC(=CC2=O)CN3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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